molecular formula C14H17ClO2 B3314927 2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 951890-23-6

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B3314927
CAS No.: 951890-23-6
M. Wt: 252.73 g/mol
InChI Key: OKTQRHJMLZYCJX-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound with a complex structure that includes a chloro-substituted propene backbone and a tetrahydro-pyran-2-yloxy phenyl group

Scientific Research Applications

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves multiple steps. One common method starts with the preparation of the tetrahydro-pyran-2-yloxy phenyl intermediate, which is then reacted with a chloro-substituted propene under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(4-hydroxyphenyl)-1-propene: Similar structure but lacks the tetrahydro-pyran-2-yloxy group.

    3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene: Similar structure but lacks the chloro group.

Uniqueness

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene is unique due to the presence of both the chloro and tetrahydro-pyran-2-yloxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2-chloroprop-2-enyl)phenoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-11(15)10-12-5-7-13(8-6-12)17-14-4-2-3-9-16-14/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTQRHJMLZYCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)OC2CCCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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